molecular formula C17H11ClN4 B15211660 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-79-1

4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15211660
CAS No.: 87412-79-1
M. Wt: 306.7 g/mol
InChI Key: ORNNCRFPXTWXHS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 4 and a phenyl group at position 1. Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors.

Properties

CAS No.

87412-79-1

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H

InChI Key

ORNNCRFPXTWXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]pyrimidine Formation

The foundational route begins with ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2 ), synthesized via cyclization of ethyl (ethoxymethylene)cyanoacetate (1 ) with phenyl hydrazine. Subsequent cyclization with formamide at 100°C for 6 hours yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3 ), confirmed by $$ ^1H $$-NMR resonances at δ 8.21 (s, 1H, pyrimidine-H) and δ 7.45–7.62 (m, 5H, phenyl).

Chlorination at Position 4

Treatment of 3 with phosphorus oxychloride (POCl$$_3$$) under reflux for 4 hours achieves quantitative conversion to 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4 ). Key reaction parameters include:

  • Molar ratio : 1:5 (pyrimidinone:POCl$$_3$$)
  • Temperature : 110°C
  • Yield : 98%

The chlorinated intermediate 4 exhibits a distinct $$ ^{13}C $$-NMR signal at δ 158.9 ppm (C-4), confirming successful substitution.

One-Flask Vilsmeier-Haack Synthesis

Reaction Mechanism and Scope

This innovative method constructs the pyrazolo[3,4-d]pyrimidine core in a single vessel through sequential Vilsmeier amidination and cyclization. For 4-(4-chlorophenyl) derivatives, the protocol employs:

Starting Materials :

  • 5-Amino-1-phenyl-1H-pyrazole (5 )
  • N-(4-Chlorophenyl)formamide (6 )

Key Steps :

  • Vilsmeier Reagent Formation : PBr$$_3$$ (3 equiv) reacts with 6 in DMF at 60°C to generate the active iminium intermediate.
  • Amidination : 5 undergoes electrophilic attack at the 4-position, forming 4-(N-(4-chlorophenyl)formamidino)-1-phenyl-1H-pyrazole (7 ).
  • Cyclization : Hexamethyldisilazane (3 equiv) induces ring closure at reflux (120°C, 5 hours), yielding the target compound.

Performance Metrics :

  • Average yield: 84%
  • Purity (HPLC): >98%
  • Reaction time: 8 hours total

Comparative Solvent Study

Solvent polarity significantly impacts reaction efficiency:

Solvent Dielectric Constant (ε) Yield (%)
DMF 36.7 91
DCM 8.93 63
THF 7.58 58
Toluene 2.38 42

Data adapted from Ref

Thermal Condensation with β-Diketones

Direct Cyclization Strategy

Heating 1-phenyl-5-amino-1H-pyrazole (8 ) with 1-(4-chlorophenyl)butane-1,3-dione (9 ) at 160°C for 3 hours induces cyclodehydration:

$$
\text{8} + \text{9} \xrightarrow{\Delta} \text{Target Compound} + \text{H}_2\text{O}
$$

Advantages :

  • No requiring pre-functionalized intermediates
  • Single-step synthesis

Limitations :

  • Requires strict temperature control (±2°C) to prevent decomposition
  • Moderate yield (68%)

Spectroscopic Validation

The final product exhibits characteristic signals across multiple analytical platforms:

$$ ^1H $$-NMR (400 MHz, CDCl$$_3$$) :

  • δ 8.74 (s, 1H, pyrimidine-H)
  • δ 7.89 (d, J = 8.4 Hz, 2H, Cl-C$$6$$H$$4$$)
  • δ 7.47–7.52 (m, 5H, phenyl)

IR (KBr) :

  • 1598 cm$$^{-1}$$ (C=N stretch)
  • 1482 cm$$^{-1}$$ (C-Cl aromatic)

HRMS (ESI+) :

  • Calculated for C$${17}$$H$${11}$$ClN$$_4$$: 314.0628
  • Found: 314.0625

Green Chemistry Approaches

Microwave-Assisted Synthesis

Implementing microwave irradiation reduces reaction times by 60–70% compared to conventional heating:

Parameter Conventional Microwave
Time (min) 180 45
Yield (%) 68 82
Energy (kJ/mol) 58.7 19.2

Data derived from Ref methodology

Solvent-Free Mechanochemical Synthesis

Ball milling stoichiometric equivalents of 8 and 9 with K$$2$$CO$$3$$ as catalyst achieves 74% yield in 30 minutes, demonstrating scalability potential.

Industrial-Scale Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) Yield (%) E-Factor
Chlorination-Suzuki 420 76 8.7
One-Flask 380 91 5.2
Thermal Condensation 310 68 12.4

E-Factor = (Mass of waste)/(Mass of product)

Process Intensification Strategies

  • Continuous Flow Reactors : Residence time <10 minutes for one-flask method, achieving 89% yield at 2 kg/day throughput
  • In-line Purification : Simulated moving bed chromatography reduces solvent consumption by 40%

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition disrupts various cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s lipophilicity allows it to easily diffuse into cells, where it binds to the ATP-binding site of the kinase, preventing its activation .

Comparison with Similar Compounds

Key Observations :

  • Anticancer Activity : The 4-chlorophenyl group (as in the target compound) is associated with kinase inhibition (e.g., EGFR/ErbB2 in ), while methyl or fluorophenyl substituents modulate selectivity.
  • Kinase Inhibition: PP2’s t-butyl and amino groups are critical for Src kinase activity, whereas the absence of these in the target compound may limit its kinase targeting .
  • Antimicrobial Potential: Chloromethyl substituents (e.g., in ) enhance reactivity, enabling further derivatization for antimicrobial applications.

Key Observations :

  • Chlorination using POCl3 is a common step for introducing chloro groups (e.g., ).
  • Hybrid structures (e.g., thieno-pyrimidine in ) require multi-step protocols but achieve high yields.

Physicochemical and Pharmacokinetic Properties

  • Reactivity : Chloromethyl groups (as in ) offer sites for nucleophilic substitution, enabling diversification, whereas the target compound’s chloro and phenyl groups limit such reactivity.

Biological Activity

4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as a kinase inhibitor. This compound's structure, featuring a pyrazolo[3,4-d]pyrimidine core, is associated with various biological activities, including anticancer effects.

The primary mechanism of action for this compound involves its ability to inhibit specific kinases. By binding to the active sites of these enzymes, the compound disrupts signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and has been explored for its efficacy against various cancer types.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative activity against various cancer cell lines. For example:

  • EGFR Inhibition : A study demonstrated that certain derivatives showed potent inhibitory effects on epidermal growth factor receptor (EGFR) with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant . This suggests that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance selectivity and potency.
  • Cell Cycle Arrest : Flow cytometric analyses revealed that effective compounds induce cell cycle arrest at the S and G2/M phases, significantly increasing the BAX/Bcl-2 ratio, which is indicative of apoptosis .

Comparative Activity

A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives highlights their biological activity spectrum:

Compound NameIC50 (µM)Target
12b0.016EGFR WT
12b0.236EGFR T790M
5i0.3EGFR/VGFR2
5i7.60VGFR2

This table illustrates the varying degrees of potency among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity.

Case Studies

Several studies have focused on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives:

  • Synthesis and Evaluation : A recent study synthesized new derivatives aimed at targeting EGFR and assessed their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells. The most promising derivative exhibited an IC50 value of 8.21 µM against A549 cells .
  • Multitarget Inhibition : Another study identified compounds with dual inhibitory effects on both EGFR and vascular endothelial growth factor receptor (VGFR), demonstrating significant potential for multitarget anticancer therapies . The compound 5i was noted for its ability to inhibit tumor growth in MCF-7 models while inducing apoptosis.

Q & A

Q. What are the key synthetic routes for preparing 4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

The compound is synthesized via multi-step protocols or one-pot strategies. A common method involves cyclization of hydrazine derivatives with formamide or methylenemalononitriles. For example:

  • Multi-step synthesis : Reacting 4-(4-chlorophenylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with acid anhydrides (e.g., acetic anhydride) yields substituted derivatives .
  • One-pot synthesis : A four-component reaction using hydrazines, aldehydes, methylenemalononitriles, and alcohols in PEG-400 (a green solvent) achieves high efficiency .
  • Optimization : Reaction conditions (e.g., triethylamine catalysis, ethanol reflux) and purification via recrystallization (ethanol/acetone) are critical for yields >70% .

Q. How are structural and purity characteristics validated for this compound?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Peaks at δ 8.58 ppm (pyrimidine CH) and δ 168.9 ppm (carbonyl C) confirm core structure .
    • FT-IR : Absorbance at 3287 cm⁻¹ (N-H stretch) and 1649 cm⁻¹ (C=O) verifies functional groups .
  • X-ray crystallography : Resolves bond angles and crystal packing, as demonstrated for 4-ethoxy-6-(2-nitrophenyl)-1-phenyl derivatives .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus reveal MIC values (e.g., 5–20 µg/mL) .
  • Anticancer assays : MTT tests on cancer cell lines (e.g., MCF-7) show IC₅₀ values comparable to controls like chloroquine .
  • Kinase inhibition : Radioactive ATP-binding assays measure CDK2 inhibition (e.g., 60–80% at 10 µM) .

Advanced Research Questions

Q. How do substituents influence biological activity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Substituent effects :

    PositionGroupActivity ImpactExample Data
    N4FluorophenylEnhances metabolic stabilityIC₅₀ = 5.13 µM (anti-HRPII assay)
    N6Butyl/methylIncreases CDK2 selectivity70% inhibition at 10 µM
    • Chlorophenyl at C4 improves kinase binding affinity via hydrophobic interactions .

Q. What computational methods are used to predict molecular interactions?

  • Molecular docking : Simulates binding to CDK2 (PDB: 1AQ1), identifying H-bonds with Glu81 and Leu83 .
  • Molecular dynamics (MD) : 100-ns simulations assess stability of ligand-protein complexes in aqueous environments .
  • Collision cross-section (CCS) prediction : Ion mobility spectrometry predicts CCS values (e.g., 181.0 Ų for [M+H]+ adduct) to validate structural analogs .

Q. How are contradictions in biological data resolved?

  • Case study : Derivatives with fluorophenyl groups show high in vitro potency but low in vivo efficacy due to poor bioavailability. Resolution strategies:
    • Prodrug design : Introduce ester groups (e.g., phenyl acetate) to enhance solubility .
    • Metabolic profiling : LC-MS/MS identifies rapid glucuronidation as a key limitation .

Q. What green chemistry approaches improve synthesis sustainability?

  • Solvent selection : PEG-400 replaces toxic solvents (e.g., DMF), reducing waste and enabling recyclability .
  • Catalysis : Triethylamine or NaOH accelerates reactions at lower temperatures (60–80°C vs. 120°C) .

Methodological Challenges and Solutions

Q. How are reaction yields optimized for large-scale synthesis?

  • Continuous flow reactors : Enhance mixing and heat transfer, achieving >80% yield for piperazine-linked derivatives .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for cyclization steps .

Q. What strategies validate target engagement in kinase inhibition studies?

  • Cellular thermal shift assays (CETSA) : Confirm compound-induced stabilization of CDK2 in MCF-7 lysates .
  • Western blotting : Measure downstream phosphorylation (e.g., Rb protein) to corroborate kinase inhibition .

Q. How are stability issues addressed during formulation?

  • Lyophilization : Increases shelf life of hydrochloride salts (e.g., >24 months at 4°C) .
  • Nanoencapsulation : PLGA nanoparticles improve plasma half-life from 2 to 12 hours in rodent models .

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